Niraparib metabolite M1

Overview

Description

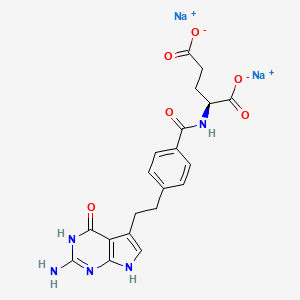

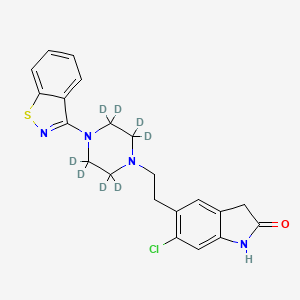

Niraparib metabolite M1, also known as niraparib carboxylic acid, is a primary metabolite of niraparib. Niraparib is an orally active poly (ADP-Ribose) polymerase inhibitor used in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. This compound is formed through the hydrolysis of niraparib and plays a crucial role in the drug’s metabolic pathway .

Scientific Research Applications

Niraparib metabolite M1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Niraparib metabolite M1 is formed through the hydrolysis of niraparib by carboxylesterases. The metabolite itself is inactive but can undergo further conjugation to form the glucuronide of M1. Niraparib, the parent compound, exerts its effects by inhibiting poly (ADP-Ribose) polymerase enzymes, which play a role in DNA repair. By blocking these enzymes, niraparib induces cytotoxicity in cancer cells, particularly those with BRCA1 and BRCA2 mutations .

Safety and Hazards

Future Directions

Niraparib shows promise as a maintenance therapy for advanced ovarian cancer in adults who responded to platinum-based chemotherapy, regardless of homologous-recombination deficiency status . It is also under investigation as monotherapy against other solid tumors as well as in combination with other drugs .

Biochemical Analysis

Biochemical Properties

Niraparib Metabolite M1 is formed through the action of carboxylesterases (CEs) on Niraparib . This metabolite can subsequently undergo glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form the M10 metabolite . The oxidative pathway is minimal in the metabolism of Niraparib .

Cellular Effects

As an inactive metabolite of Niraparib, this compound does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism . Its formation is a key part of the metabolism and elimination of Niraparib, a drug that has significant cellular effects due to its inhibition of PARP enzymes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation and further metabolism. Niraparib is metabolized by carboxylesterases to form this compound, which is then subject to glucuronidation .

Temporal Effects in Laboratory Settings

The formation of this compound from Niraparib is a part of the drug’s metabolism and elimination process. In a study, the elimination of radioactivity associated with Niraparib was slow, with a half-life in plasma averaging 92.5 hours . This suggests that the formation and elimination of this compound may also occur over a relatively long timescale.

Metabolic Pathways

This compound is part of the metabolic pathway of Niraparib. Niraparib is metabolized by carboxylesterases to form this compound, which can then undergo glucuronidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions: Niraparib metabolite M1 primarily undergoes hydrolytic and conjugative metabolic conversions. The oxidative pathway is minimal in the metabolism of niraparib .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by carboxylesterases under physiological conditions.

Conjugation: Involves the addition of glucuronic acid to form the glucuronide of M1. .

Major Products:

Hydrolysis Product: Niraparib carboxylic acid (M1).

Conjugation Product: Glucuronide of M1.

Comparison with Similar Compounds

Niraparib metabolite M1 can be compared with other metabolites of poly (ADP-Ribose) polymerase inhibitors, such as:

Olaparib Metabolite M1: Similar to this compound, olaparib metabolite M1 is formed through the hydrolysis of olaparib.

Rucaparib Metabolite M1: Another poly (ADP-Ribose) polymerase inhibitor metabolite formed through hydrolysis.

Uniqueness: this compound is unique in its formation and subsequent metabolic conversions. The minimal involvement of the oxidative pathway distinguishes it from other metabolites that may undergo significant oxidative metabolism .

properties

IUPAC Name |

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQHGRLURKGIFL-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1476777-06-6 | |

| Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)